LY-281217
Overview
Description
LY-281217 is a potent mu-opioid agonist known for its analgesic effects. It is primarily used in research settings to explore its potential in pain management and other therapeutic applications . The compound has a molecular formula of C₃₂H₄₂N₄O₆ and a molecular weight of 578.70 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of LY-281217 involves multiple steps, including the incorporation of specific amino acids and protective groups. The key steps include:
Step 1: Protection of the amino group of L-tyrosine with a suitable protecting group.
Step 2: Coupling of the protected L-tyrosine with 2-methylalanine using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Step 3: Deprotection of the amino group followed by coupling with another 2-methylalanine.
Step 4: Final coupling with L-phenylalanine to form the desired peptide chain.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Use of automated peptide synthesizers to ensure precision and efficiency.
- Optimization of reaction conditions to maximize yield and purity.
- Implementation of rigorous quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions: LY-281217 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the tyrosine residue can be oxidized to form quinones.
Reduction: Reduction of the peptide bonds can occur under specific conditions.
Substitution: The amino groups can undergo substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products:
- Oxidation products include quinones and other oxidized derivatives.
- Reduction products include reduced peptides.
- Substitution products include alkylated or acylated derivatives .
Scientific Research Applications
LY-281217 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its effects on opioid receptors and pain pathways.
Medicine: Explored for its potential as an analgesic agent in pain management.
Industry: Utilized in the development of new opioid receptor agonists and related compounds.
Mechanism of Action
LY-281217 exerts its effects by binding to mu-opioid receptors in the central nervous system. This binding activates G-protein coupled receptors, leading to the inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of neurotransmitter release and the modulation of pain signals .
Comparison with Similar Compounds
Morphine: Another mu-opioid agonist with potent analgesic effects.
Fentanyl: A synthetic opioid with a similar mechanism of action but higher potency.
Oxycodone: An opioid agonist used for pain management with a different chemical structure.
Uniqueness of LY-281217:
- This compound is unique due to its specific peptide structure, which allows for targeted interactions with mu-opioid receptors.
- It has a distinct pharmacokinetic profile compared to other opioids, making it a valuable tool in research .
Properties
IUPAC Name |
(2S)-2-[[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42N4O6/c1-7-18-36(19-8-2)26(21-23-14-16-24(37)17-15-23)27(38)34-32(5,6)30(42)35-31(3,4)29(41)33-25(28(39)40)20-22-12-10-9-11-13-22/h7-17,25-26,37H,1-2,18-21H2,3-6H3,(H,33,41)(H,34,38)(H,35,42)(H,39,40)/t25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDWKCVNBQGFFF-UIOOFZCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C)(C)NC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)C(C)(C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N(CC=C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105027-75-6 | |
Record name | LY 281217 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105027756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY-281217 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1S1P2H7DE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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